molecular formula C10H10N2O2 B3075724 Ethyl 3-amino-4-cyanobenzoate CAS No. 1034470-00-2

Ethyl 3-amino-4-cyanobenzoate

Cat. No. B3075724
CAS RN: 1034470-00-2
M. Wt: 190.2 g/mol
InChI Key: KALFCRPCHIPAAO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyanobenzoate is a chemical compound with the molecular formula C10H10N2O2 . It is a solid substance and is used as a precursor in the synthesis of a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of this compound involves several steps, including alkylation, esterification, and another alkylation . The synthesis process is designed to have high total yields, mild conditions, and simple operation .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an ethyl ester group, an amino group, and a cyano group . The average mass of the molecule is 175.184 Da .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its structure. It can act as an ambident nucleophile, meaning it can act as both an N- and C-nucleophile . This property allows it to be used in the synthesis of a variety of polyfunctional heterocyclic compounds .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 190.2 . It should be stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Solubility and Solvent Effects

  • Solubility and Solvent Interaction : The solubility of compounds related to Ethyl 3-amino-4-cyanobenzoate, like 2-amino-3-methylbenzoic acid, in different solvents plays a crucial role in their purification. This solubility is affected by temperature and solvent type, with a study finding variations in solubility across various solvents like methanol, ethanol, acetone, and others (Zhu et al., 2019).

Synthesis and Applications in Chemical Processes

  • Synthesis Techniques : this compound can be synthesized through various chemical processes. For example, hydrazine hydrate reduction method is used for synthesizing similar compounds, indicating the versatility and adaptability of synthesis techniques in creating ethyl amino-cyanobenzoates (Qiao-yun, 2012).

Pharmaceutical Research and Development

  • Pharmacological Derivatives : this compound derivatives have been studied for their pharmacological properties. For instance, derivatives of aminobenzo[b]thiophen have been synthesized and studied for their potential pharmacological applications (Chapman et al., 1971).

Anti-Cancer Research

  • Anti-Gastric Cancer Activity : Compounds structurally similar to this compound, such as Ethyl 3-(3-Amino-4-(Methylamino)-N-(Pyridin-2-Yl) Benzamido)Propanoate, have shown promising results against gastric cancer cells, highlighting their potential application in cancer treatment (Liu et al., 2019).

Material Science and Optoelectronics

  • Optical Characterization for Photodiode Applications : this compound and its derivatives have been explored in material science for their optical properties, which are relevant for applications like photodiodes. These studies emphasize the role of such compounds in developing new materials with specific optical characteristics (Elkanzi et al., 2020).

Environmental Impact Studies

  • Environmental Behavior Analysis : The environmental impact and behavior of compounds like Ethyl 4-aminobenzoate (a related compound) have been studied, particularly their occurrence in water sources and their transformation products. Such research is crucial in understanding the environmental footprint of these chemicals (Li et al., 2017).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Ethyl 3-amino-4-cyanobenzoate are currently unknown

Action Environment

It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°c , suggesting that light, moisture, and temperature could potentially affect its stability.

Safety and Hazards

Ethyl 3-amino-4-cyanobenzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The use of Ethyl 3-amino-4-cyanobenzoate and similar compounds in the synthesis of heterocyclic compounds is a promising area of research . These compounds can be used to create a wide variety of heterocyclic compounds, which have potential applications in various fields, including drug development .

properties

IUPAC Name

ethyl 3-amino-4-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALFCRPCHIPAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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